
Aluminum, tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H27Al and a molecular weight of 198.32 g/mol . . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, tris(1,1-dimethylethyl)- typically involves the reaction of aluminum with tert-butyl halides under controlled conditions . One common method involves the use of tert-butyl bromide and aluminum in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of Aluminum, tris(1,1-dimethylethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum, tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds and catalysts are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced aluminum compounds.
Substitution: Various substituted aluminum compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Aluminum, tris(1,1-dimethylethyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a catalyst in polymerization reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of biologically active compounds and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Aluminum, tris(1,1-dimethylethyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can interact with molecular targets such as carbonyl groups, facilitating reactions like reductions and substitutions . The pathways involved include electron transfer and coordination with other molecules .
Comparison with Similar Compounds
- Aluminum, tris[[tris(1,1-dimethylethyl)silyl]methyl]-
- Tri-tert-butylaluminum
- Tris(tert-butyl)aluminum
Comparison: Aluminum, tris(1,1-dimethylethyl)- is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
4731-36-6 |
|---|---|
Molecular Formula |
C12H27Al |
Molecular Weight |
198.32 g/mol |
IUPAC Name |
tritert-butylalumane |
InChI |
InChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*1-3H3; |
InChI Key |
RTAKQLTYPVIOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Al](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



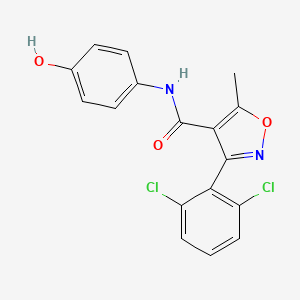
![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
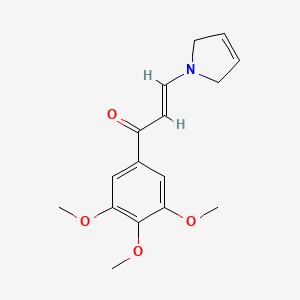
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
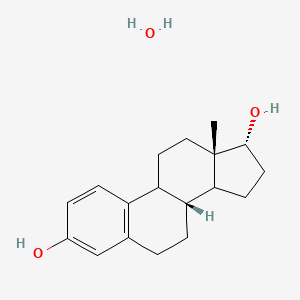
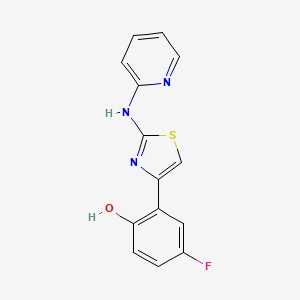
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
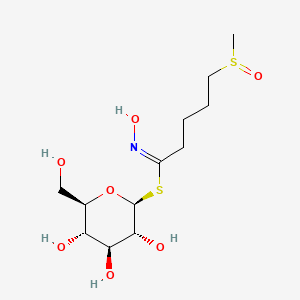
![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
